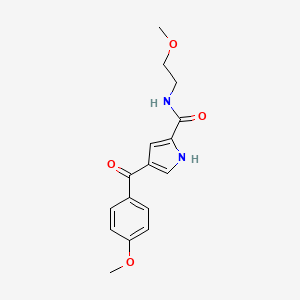

4-(4-methoxybenzoyl)-N-(2-methoxyethyl)-1H-pyrrole-2-carboxamide

CAS No.: 478259-25-5

Cat. No.: VC6602725

Molecular Formula: C16H18N2O4

Molecular Weight: 302.33

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 478259-25-5 |

|---|---|

| Molecular Formula | C16H18N2O4 |

| Molecular Weight | 302.33 |

| IUPAC Name | 4-(4-methoxybenzoyl)-N-(2-methoxyethyl)-1H-pyrrole-2-carboxamide |

| Standard InChI | InChI=1S/C16H18N2O4/c1-21-8-7-17-16(20)14-9-12(10-18-14)15(19)11-3-5-13(22-2)6-4-11/h3-6,9-10,18H,7-8H2,1-2H3,(H,17,20) |

| Standard InChI Key | XNIBFMABPPGKSA-UHFFFAOYSA-N |

| SMILES | COCCNC(=O)C1=CC(=CN1)C(=O)C2=CC=C(C=C2)OC |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s structure consists of a pyrrole ring substituted at the 2-position with a carboxamide group and at the 4-position with a 4-methoxybenzoyl moiety. The carboxamide nitrogen is further functionalized with a 2-methoxyethyl chain, introducing both hydrophilic (methoxy) and hydrophobic (aromatic) regions . Key structural identifiers include:

The IUPAC name, 4-(4-methoxybenzoyl)-N-(2-methoxyethyl)-1H-pyrrole-2-carboxamide, reflects its substituent arrangement. The methoxy groups enhance solubility in polar solvents, while the aromatic system facilitates π-π stacking interactions .

Synthesis and Manufacturing

Synthetic Pathways

Industrial synthesis (e.g., by MolCore BioPharmatech) involves multi-step organic reactions :

-

Pyrrole Ring Formation: Cyclization of γ-diketones with ammonium acetate yields the pyrrole core.

-

Benzoylation: Friedel-Crafts acylation introduces the 4-methoxybenzoyl group using methoxybenzoyl chloride and a Lewis catalyst.

-

Carboxamide Functionalization: Reaction of the pyrrole-2-carboxylic acid with 2-methoxyethylamine via carbodiimide-mediated coupling.

Critical parameters include temperature control during benzoylation (60–80°C) and stoichiometric precision in carboxamide formation to minimize byproducts .

Optimization Challenges

Key challenges include:

-

Regioselectivity: Ensuring acylation occurs exclusively at the pyrrole 4-position.

-

Purity: Chromatographic purification is required to achieve ≥97% purity, as residual solvents (e.g., DMF) can persist .

Physicochemical Properties

Solubility and Partitioning

The compound’s logP (octanol-water partition coefficient) is estimated at ~1.9, comparable to analogs like 5-(4-methoxybenzoyl)-N-(2-phenylethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide (logP = 1.92) . This moderate lipophilicity suggests balanced membrane permeability and aqueous solubility, ideal for drug candidates .

Stability Profile

-

Thermal Stability: Decomposes above 200°C, as observed in differential scanning calorimetry (DSC) of similar carboxamides .

-

Photostability: The methoxybenzoyl group may undergo photodegradation under UV light, necessitating storage in amber glass .

Industrial and Research Applications

Pharmaceutical Intermediates

The compound serves as a precursor in API synthesis. MolCore BioPharmatech supplies it under ISO-certified conditions for antineoplastic and anti-inflammatory drug development .

Materials Science

The conjugated pyrrole system could be exploited in organic semiconductors. Similar compounds exhibit hole mobility >0.1 cm²/V·s, suggesting utility in OLEDs .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume